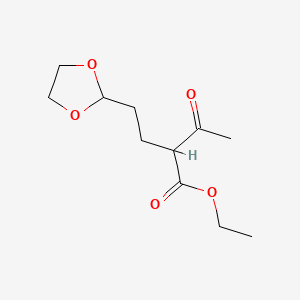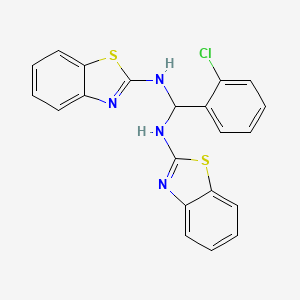
Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide is a complex organic compound that belongs to the class of quinuclidinium derivatives. These compounds are known for their unique structural features and diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide involves several steps. The primary synthetic route includes the reaction of quinuclidine with methyl iodide to form the quaternary ammonium salt. This intermediate is then reacted with diethyl(2-hydroxyethyl)methylammonium iodide under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as the major products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center. Common reagents for these reactions include halides, thiols, and amines.
Scientific Research Applications
Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases to improve reaction rates and yields.
Biology: The compound has been studied for its potential as a cholinergic receptor ligand, which could have implications for the development of new drugs targeting neurological disorders.
Medicine: Research has explored its use in the synthesis of antimuscarinic agents, which are used to treat conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).
Industry: It is used in the production of anion exchange membranes, which are essential components in fuel cells and water electrolyzers.
Mechanism of Action
The mechanism of action of Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide involves its interaction with specific molecular targets. As a cholinergic receptor ligand, it binds to acetylcholine receptors, modulating their activity and influencing neurotransmission. This interaction can affect various physiological processes, including muscle contraction and cognitive function.
Comparison with Similar Compounds
Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide can be compared with other quinuclidinium derivatives, such as:
3-Quinuclidinol: This compound is a precursor to many antimuscarinic agents and has similar applications in medicinal chemistry.
Cinchona Quinuclidinium Salts: These salts are used as asymmetric phase transfer catalysts in organic synthesis, offering high enantioselectivity and efficiency.
The uniqueness of this compound lies in its specific structural features and its ability to act as a versatile catalyst and receptor ligand, making it valuable in both research and industrial applications.
Properties
CAS No. |
13435-69-3 |
|---|---|
Molecular Formula |
C16H32I2N2O2 |
Molecular Weight |
538.25 g/mol |
IUPAC Name |
diethyl-methyl-[2-(1-methyl-1-azoniabicyclo[2.2.2]octane-3-carbonyl)oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C16H32N2O2.2HI/c1-5-17(3,6-2)11-12-20-16(19)15-13-18(4)9-7-14(15)8-10-18;;/h14-15H,5-13H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
PFGZYKXIUPPVPI-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C1C[N+]2(CCC1CC2)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


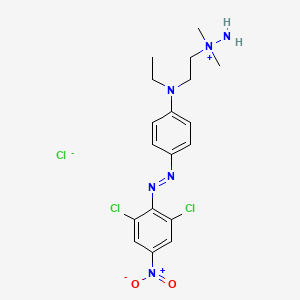
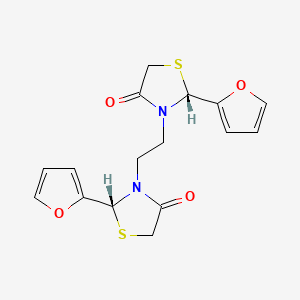
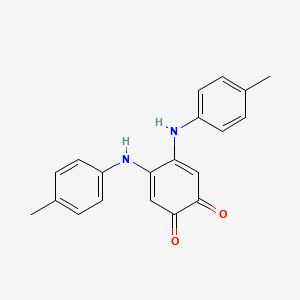
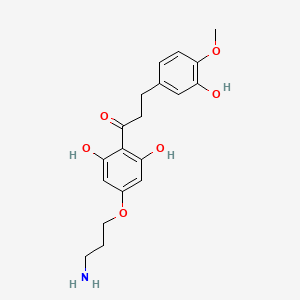
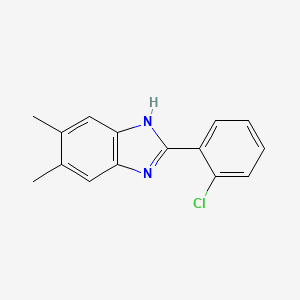
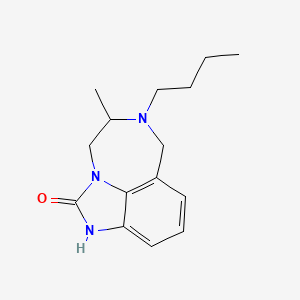
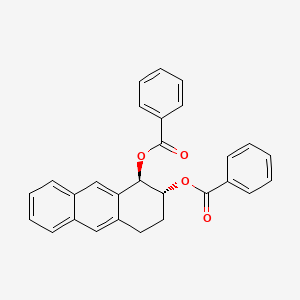
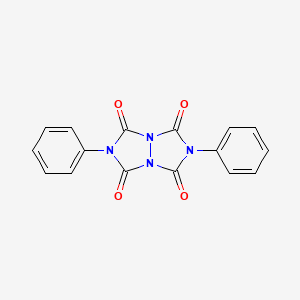

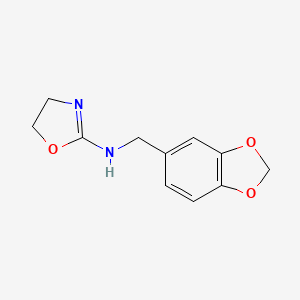
![6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12805212.png)
